Product packaging for Benzyl(3-bromo-2-chlorophenyl)sulfane(Cat. No.:CAS No. 1182728-20-6)

Benzyl(3-bromo-2-chlorophenyl)sulfane

Cat. No.: B2526321
CAS No.: 1182728-20-6
M. Wt: 313.64
InChI Key: DLDCTARMJSNVAG-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Advanced Organic Synthesis and Material Science

Organosulfur compounds are pivotal in the realms of advanced organic synthesis and material science. rsc.orgacs.org Their importance stems from the unique properties of the sulfur atom, which can exist in various oxidation states and form bonds with a wide range of elements. In organic synthesis, sulfur-containing functional groups serve as versatile intermediates and reagents. nih.gov For instance, thioethers are crucial components in the synthesis of many pharmaceutical agents and agrochemicals. researchgate.net The carbon-sulfur bond is a key structural element in numerous biologically active molecules. acs.org

In the field of material science, organosulfur compounds are integral to the development of novel materials with tailored electronic and optical properties. rsc.org They are used in the creation of organic conductors, semiconductors, and advanced polymers. britannica.comrsc.org The ability of sulfur to influence the electronic structure of organic molecules makes it a valuable component in the design of materials for applications in electronics and photonics.

Overview of Benzyl(3-bromo-2-chlorophenyl)sulfane within Organosulfur Chemistry

This compound is a specific example of a halogenated aryl sulfide (B99878). Its structure features a phenyl ring substituted with both a bromine and a chlorine atom, with a benzyl (B1604629) group attached to the sulfur atom. This combination of a halogenated aromatic ring and a flexible benzyl group makes it a molecule with potential for diverse chemical transformations and applications. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring offers opportunities for selective functionalization, a key aspect of modern synthetic chemistry.

While specific research on this compound is not extensively documented in publicly available literature, its chemical nature can be inferred from the well-established chemistry of related halogenated aryl sulfides. These compounds are typically synthesized through various C-S bond-forming reactions, such as the coupling of an aryl halide with a thiol. rsc.orgnih.govresearchgate.netresearchgate.net The reactivity of the C-S bond and the halogenated aryl ring are central to its potential utility in synthetic and medicinal chemistry.

Historical Context of Sulfane Chemistry in Targeted Synthesis

The term "sulfane" traditionally refers to a sulfur atom with a formal oxidation state of 0 or -1, typically bonded to another sulfur atom. researchgate.net However, the broader field of sulfane chemistry encompasses the synthesis and reactions of compounds containing sulfur, including sulfides. The history of organosulfur chemistry dates back to the 19th century, with early investigations into the nature of sulfur-containing organic molecules.

Historically, the synthesis of aryl sulfides often involved harsh reaction conditions. rsc.org Modern synthetic methods, however, have evolved to be more efficient and tolerant of a wider range of functional groups. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-sulfur bonds, providing milder and more general routes to aryl sulfides. nanomaterchem.comorganic-chemistry.org These advancements have enabled the targeted synthesis of complex organosulfur compounds, including halogenated aryl sulfides, for various applications. The historical progression from early observations of sulfur's reactivity to the development of sophisticated synthetic methodologies underscores the enduring importance of sulfane chemistry in the advancement of organic synthesis. tandfonline.com

Data Table of Representative Halogenated Aryl Sulfides

The following table presents data for a selection of halogenated aryl sulfides, illustrating the range of physical properties and synthetic yields that are characteristic of this class of compounds. The data is compiled from various research articles and is intended to be representative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Yield (%)
4-Chlorophenyl phenyl sulfideC₁₂H₉ClS220.7229-31165-167 (15 mmHg)85-95
4-Bromophenyl phenyl sulfideC₁₂H₉BrS265.1756-58180-182 (15 mmHg)80-90
2,4-Dichlorophenyl phenyl sulfideC₁₂H₈Cl₂S255.1660-62190-192 (15 mmHg)75-85
Benzyl(4-chlorophenyl)sulfaneC₁₃H₁₁ClS234.7542-44175-177 (15 mmHg)88-98

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrClS B2526321 Benzyl(3-bromo-2-chlorophenyl)sulfane CAS No. 1182728-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfanyl-3-bromo-2-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCTARMJSNVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 3 Bromo 2 Chlorophenyl Sulfane and Analogous Architectures

Established Synthetic Routes to Halogenated Benzyl (B1604629) Sulfanes

Traditional methods for the formation of carbon-sulfur (C-S) bonds remain highly relevant in contemporary organic synthesis. These approaches, including nucleophilic substitution, thiol alkylation, and cross-coupling reactions, offer reliable and versatile pathways to a diverse array of organosulfur compounds.

Nucleophilic Substitution Strategies on Benzyl Halides with Thiophenol Derivatives

One of the most fundamental and widely employed methods for the synthesis of benzyl aryl sulfides is the nucleophilic substitution reaction between a benzyl halide and a thiophenol derivative. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion, generated by deprotonation of the corresponding thiophenol with a base, acts as the nucleophile, displacing the halide from the benzylic carbon.

The general transformation can be represented as follows:

Ar-SH + X-CH2-Ph Base→ Ar-S-CH2-Ph + HX

For the specific synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane, this would involve the reaction of 3-bromo-2-chlorothiophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base. A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) to organic bases such as triethylamine (B128534) (Et₃N). The choice of solvent is also crucial and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) to facilitate the dissolution of the reactants and promote the SN2 pathway.

Key factors influencing the success of this strategy include the nature of the leaving group on the benzyl halide (with reactivity generally following the order I > Br > Cl), the steric hindrance around the reaction centers, and the nucleophilicity of the thiolate. The presence of electron-withdrawing groups on the thiophenol can decrease its nucleophilicity, potentially requiring more forcing reaction conditions.

Thiol Alkylation Approaches

Thiol alkylation is a broad class of reactions that encompasses the nucleophilic substitution strategy discussed above but also includes reactions with other alkylating agents beyond benzyl halides. For instance, benzyl alcohols can be activated in situ to facilitate substitution by thiols. One common method involves the use of a Brønsted or Lewis acid to promote the formation of a carbocation or a good leaving group (e.g., water), which is then displaced by the thiol.

Furthermore, alkylation can be achieved under milder conditions using reagents like dialkyl sulfates or alkyl triflates. While not strictly involving benzyl halides, these methods provide alternative pathways to the desired benzyl aryl sulfide (B99878) products. The reaction of a thiophenol with a benzylating agent is a versatile approach, and the choice of reactants and conditions can be tailored to the specific substrate and desired scale of the reaction.

Alkylating AgentTypical ConditionsAdvantagesDisadvantages
Benzyl Halides (Br, Cl)Base (e.g., K₂CO₃, NaOH), Polar aprotic solvent (e.g., DMF, Acetone)Readily available, wide substrate scopePotential for side reactions (e.g., elimination)
Benzyl AlcoholsAcid catalyst (e.g., H₂SO₄, PTSA)Alcohols are often less lachrymatory than halidesRequires activation, may not be suitable for sensitive substrates
Benzyl Mesylates/TosylatesBase, Polar solventExcellent leaving groups, high reactivityOften require a two-step preparation from the alcohol

Cross-Coupling Methodologies for C-S Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. While often applied to the formation of diaryl sulfides, these methods can also be adapted for the synthesis of benzyl aryl sulfides.

One common approach involves the coupling of an aryl halide or triflate with a benzyl thiol. Palladium and copper catalysts are the most frequently employed metals for this transformation. For instance, a palladium-catalyzed reaction might utilize a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos, dppf) and a base.

A plausible cross-coupling route to this compound could involve the reaction of benzyl thiol with 1,3-dibromo-2-chlorobenzene (B185471) or a related aryl halide under palladium or copper catalysis. The regioselectivity of such a reaction would be a critical consideration, as the relative reactivity of the different halogen atoms on the aryl ring would dictate the major product.

Advanced Synthetic Approaches to Complex Aryl Sulfides

The demand for increasingly complex and functionally diverse organosulfur compounds has driven the development of more sophisticated synthetic methodologies. These advanced approaches often rely on metal catalysis or transition-metal-free strategies to achieve high efficiency, selectivity, and functional group compatibility.

Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Palladium and copper catalysis have revolutionized the synthesis of aryl sulfides. These metals can facilitate the coupling of a wide range of sulfur nucleophiles with aryl electrophiles under conditions that are often milder and more tolerant of sensitive functional groups than traditional methods.

Palladium-Catalyzed C-S Coupling:

Palladium-catalyzed C-S bond formation, often referred to as the Buchwald-Hartwig amination's lesser-known cousin, typically involves the coupling of an aryl halide or triflate with a thiol. The catalytic cycle is believed to proceed through oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the thiolate and subsequent reductive elimination to afford the aryl sulfide and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. These ligands facilitate the reductive elimination step and prevent catalyst deactivation.

Copper-Catalyzed C-S Coupling (Ullmann Condensation):

The copper-catalyzed coupling of aryl halides with thiols, a variation of the classic Ullmann condensation, is another powerful method for aryl sulfide synthesis. These reactions are often more cost-effective than their palladium-catalyzed counterparts. While early examples of the Ullmann reaction required harsh conditions (high temperatures), modern protocols often utilize ligands such as 1,10-phenanthroline (B135089) or various amino acids to facilitate the reaction at lower temperatures.

The synthesis of complex halogenated aryl sulfides can be achieved with high efficiency using these metal-catalyzed methods. For a target like this compound, a potential route could involve the copper-catalyzed coupling of 3-bromo-2-chlorothiophenol with benzyl bromide.

Metal CatalystTypical LigandsAdvantagesCommon Substrates
PalladiumBuchwald-type phosphines (e.g., XPhos, SPhos), Josiphos ligandsHigh functional group tolerance, mild reaction conditionsAryl halides/triflates and thiols
Copper1,10-Phenanthroline, Amino acids, N,N-DimethylglycineLower cost than palladium, effective for electron-rich and -poor substratesAryl iodides/bromides and thiols

Transition-Metal-Free Methodologies in Organosulfur Chemistry

While metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a growing area of research, driven by the desire to reduce costs, minimize metal contamination in products, and develop more sustainable synthetic methods.

One notable transition-metal-free approach for C-S bond formation involves the use of dimsyl sodium (NaCH₂S(O)CH₃) as a nucleophilic sulfur source. This reagent can react with aryl halides, particularly those activated by electron-withdrawing groups, to form aryl methyl sulfoxides, which can then be reduced to the corresponding aryl thiols or further elaborated.

Another strategy involves the nucleophilic aromatic substitution (SNAr) of highly activated aryl halides with sulfur nucleophiles. For this to be effective, the aryl ring must be substituted with strong electron-withdrawing groups (e.g., nitro groups) in positions ortho and/or para to the leaving group.

More recently, photoredox catalysis has emerged as a powerful tool for forging C-S bonds under mild, transition-metal-free conditions. These reactions utilize a photocatalyst that, upon irradiation with visible light, can mediate the single-electron transfer processes necessary to generate reactive radical intermediates from thiols and aryl halides, which then combine to form the desired sulfide product.

While the direct application of these methods for the synthesis of this compound may not be as straightforward as the classical approaches, they represent the cutting edge of organosulfur chemistry and offer promising avenues for the synthesis of novel and complex aryl sulfide structures.

Green Chemistry Principles in Sulfane Synthesis

In alignment with the growing need for sustainable technology, green chemistry principles are increasingly being integrated into the synthesis of sulfanes and related compounds. This involves the use of alternative energy sources and environmentally benign solvent systems to minimize waste and energy consumption. rsc.orgresearchgate.net

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a practical alternative to conventional heating methods. nih.gov The application of sonication can significantly reduce reaction times and improve yields in the synthesis of sulfur-containing compounds. nih.govresearchgate.net The physical phenomenon behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with transient high temperatures and pressures. This process enhances mass transfer and accelerates chemical reactions.

Studies on the synthesis of analogous diaryl sulfones have demonstrated that ultrasound irradiation can lead to higher yields in shorter time frames compared to silent (non-irradiated) reactions. researchgate.net This methodology is particularly advantageous as it often obviates the need for harsh reaction conditions. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Representative Sulfone Synthesis

MethodReaction TimeYield (%)Reference
Conventional HeatingSeveral hoursModerate to Good researchgate.net
Ultrasound IrradiationMinutes to < 2 hoursGood to Excellent nih.govresearchgate.net

The choice of solvent is a critical component of green synthesis, as solvents account for a significant portion of chemical waste. researchgate.net Poly(ethylene glycol) (PEG) has been identified as an effective, reusable, and environmentally friendly reaction medium for various organic transformations, including transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.org

PEG is non-toxic, biodegradable, inexpensive, and has low volatility. nsf.gov It can dissolve a wide range of organic substrates as well as some inorganic reagents. nsf.gov A key advantage of PEG is the ease of product isolation and catalyst/solvent recycling. Typically, after the reaction, the mixture is cooled, and the product can be extracted with a solvent like diethyl ether, in which PEG is insoluble. The PEG and catalyst can then be recovered and reused for subsequent reactions with minimal loss of activity. organic-chemistry.orgacs.org This has been demonstrated effectively in Heck reactions, a type of Pd-catalyzed C-C bond formation, where the solvent and catalyst were reused multiple times with consistent yields. organic-chemistry.org

Table 2: Catalyst and Solvent Recyclability in a PEG-Mediated Heck Reaction

Reaction CycleYield (%)Reference
195 organic-chemistry.org
294 organic-chemistry.org
394 organic-chemistry.org
492 organic-chemistry.org

Mechanistic Investigations into this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of synthetic routes. The formation of the C–S bond in aryl sulfanes typically proceeds through one of two major pathways: nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. nih.govnih.gov

Kinetic studies are essential for elucidating the sequence of bond-forming and bond-breaking events in a reaction. For the synthesis of an aryl thioether, the reaction rate's dependence on the concentration of the aryl halide and the thiol can distinguish between different mechanisms.

In a typical SNAr reaction, the mechanism involves a two-step addition-elimination sequence. nih.gov A kinetic investigation of the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various biothiols showed that the reaction follows pseudo-first-order kinetics under an excess of thiol. researchgate.net The plots of the observed rate constant versus the free thiol concentration were linear, indicating that the reaction is first order with respect to both reactants. researchgate.net This is consistent with a bimolecular mechanism where the initial nucleophilic attack by the thiolate anion on the aromatic ring is the rate-determining step. researchgate.net Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.govnih.gov

For transition-metal-catalyzed pathways, kinetic studies can help understand catalyst activation and the rate of each elementary step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). For instance, NMR kinetic studies of a nickel-catalyzed thioetherification revealed an induction period characteristic of autocatalysis, which was eliminated by the addition of a Brønsted acid. acs.org

Transition-metal catalysts, particularly those based on palladium, copper, and nickel, are powerful tools for forming C–S bonds under mild conditions. researchgate.netnih.gov These catalysts facilitate the coupling of thiols with aryl halides, which might otherwise require harsh conditions. nih.gov

Catalysts : Copper and nickel are often preferred due to their lower cost and toxicity compared to palladium. researchgate.netresearchgate.net The choice of metal and its oxidation state can significantly influence catalytic activity. Well-defined copper and nickel complexes are often used as pre-catalysts. researchgate.netnih.gov

Ligands : Ligands are crucial additives that bind to the metal center, stabilizing it and modulating its reactivity. Strong electron-donating ligands can stabilize metal species in high oxidation states, which are key intermediates in many cross-coupling reactions. researchgate.net However, in some systems, thioetherification can proceed efficiently without ligands. organic-chemistry.orgacs.org

Bases and Other Additives : A base is typically required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Additives, sometimes called co-catalysts, can enhance the catalytic activity. chemsrc.com For example, in certain nickel-catalyzed reactions, a substoichiometric amount of a Brønsted acid can act as an enabler, significantly accelerating the reaction. acs.org

Table 3: Comparison of Catalyst Systems for C-S Cross-Coupling Reactions

Catalyst SystemTypical MetalKey FeaturesReference
Palladium-basedPdHighly versatile, high functional group tolerance, often requires phosphine ligands. nih.govsigmaaldrich.com
Copper-basedCuLess expensive and toxic than Pd, effective for Ullmann-type couplings. researchgate.netresearchgate.netorganic-chemistry.org
Nickel-basedNiCost-effective, can couple challenging aryl chlorides, may proceed via radical pathways. nih.govsigmaaldrich.comresearchgate.net

The specific intermediates and transition states involved in sulfane synthesis depend on the reaction pathway.

SNAr Pathway : In the classical two-step SNAr mechanism, the key intermediate is the Meisenheimer complex . imperial.ac.uk This is a non-aromatic, resonance-stabilized anionic σ-complex formed by the addition of the thiolate nucleophile to the electron-deficient aryl halide. The aromaticity is restored in the second step upon the expulsion of the leaving group (e.g., halide). The reaction proceeds through two transition states: one leading to the formation of the Meisenheimer complex and one leading from it to the final product.

Concerted SNAr (cSNAr) Pathway : In some cases, particularly with less-activated aromatic rings or different nucleophiles, the reaction may proceed through a single, concerted transition state where the C–S bond is formed concurrently with C–X bond cleavage. nih.govnih.gov In this scenario, a discrete Meisenheimer intermediate is not formed.

Transition-Metal-Catalyzed Pathway : The mechanism of a metal-catalyzed cross-coupling reaction is a catalytic cycle involving several organometallic intermediates. A general cycle for a Pd(0)/Pd(II) system involves:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nih.gov

Transmetalation : The thiolate anion (RS⁻) displaces the halide on the palladium complex to form a new intermediate (Ar-Pd-SR). nih.gov

Reductive Elimination : The final C–S bond is formed as the product (Ar-SR) is expelled from the coordination sphere, regenerating the active Pd(0) catalyst. nih.gov Each of these elementary steps proceeds through its own transition state.

Purification and Isolation Techniques for Halogenated Benzyl Sulfanes

The isolation and purification of the target compound, this compound, and its analogs from crude reaction mixtures are critical steps to ensure high purity for subsequent applications. The choice of purification methodology is dictated by the physical and chemical properties of the sulfane, as well as the nature of the impurities present. Commonly employed techniques include chromatographic separations and recrystallization methods, which exploit differences in polarity, solubility, and adsorption characteristics between the desired product and contaminants.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of halogenated benzyl sulfanes, offering high-resolution separation of complex mixtures. The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography:

Gravity-driven or flash column chromatography is a widely used preparative technique for purifying aryl sulfides on a laboratory scale. The choice of stationary phase and eluent system is paramount for achieving effective separation. For compounds with the structural characteristics of this compound—a moderately polar molecule due to the sulfur linkage and halogen substituents—silica (B1680970) gel is the most common stationary phase.

The selection of the mobile phase (eluent) is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC). A solvent system is chosen to provide a retention factor (Rƒ) for the desired compound that allows for clear separation from impurities. For aryl sulfides, non-polar solvents are often the starting point, with polarity being gradually increased by mixing solvents. A typical elution strategy might begin with a non-polar solvent like hexane (B92381), followed by the introduction of a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to elute the compounds from the column. For instance, the purification of a benzyl phenyl sulfide derivative has been successfully achieved using flash chromatography with hexane as the eluent.

Table 1: Typical Column Chromatography Parameters for Halogenated Aryl Sulfides

ParameterDescription
Stationary Phase Silica Gel (60-200 µm particle size)
Mobile Phase (Eluent) A gradient of non-polar to moderately polar solvents. Common systems include Hexane/Ethyl Acetate, Hexane/Dichloromethane, or Petroleum Ether/Toluene (B28343).
Elution Mode Isocratic (constant solvent composition) or Gradient (increasing solvent polarity over time).
Detection Thin-Layer Chromatography (TLC) analysis of collected fractions, often visualized under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC):

HPLC offers a higher degree of resolution and is suitable for both analytical and preparative-scale purification of halogenated benzyl sulfanes. The two primary modes of HPLC applicable to these compounds are normal-phase and reversed-phase.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. It utilizes a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase. For halogenated aromatic compounds, typical mobile phases consist of mixtures of water with acetonitrile or methanol. The elution order is generally from most polar to least polar, meaning that more hydrophobic compounds are retained longer on the column. This method is scalable and can be used for isolating impurities in preparative separations. rochester.edu

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase (e.g., hexane, heptane). NP-HPLC can be particularly effective for separating isomers of halogenated compounds. For instance, carbon-based stationary phases have shown efficacy in separating halogenated benzenes in normal-phase mode, utilizing halogen–π interactions to achieve separation. nanomaterchem.com

Table 2: Illustrative HPLC Conditions for Separation of Halogenated Aromatic Compounds

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase Octadecylsilane (C18) or Octylsilane (C8) bonded silicaSilica, Alumina, or specialized phases like Phenyl-Hexyl or Pentafluorophenyl (PFP)
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers like formic or phosphoric acid. rochester.eduHexane/Isopropanol or other non-polar solvent mixtures.
Detection UV-Vis Detector (typically at wavelengths between 210-280 nm)UV-Vis Detector

Recrystallization and Precipitation Methods

Recrystallization is a powerful purification technique for crystalline solids, based on the principle of differential solubility. The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.

For halogenated aromatic compounds, a range of solvents can be effective. The presence of aryl halides often promotes good crystallization behavior. Solvents such as boiling hexanes, toluene, dichloromethane, and chloroform (B151607) have been successfully used for the recrystallization of brominated aromatic compounds. rochester.edugoogle.com The process typically involves dissolving the crude solid in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of a pure crystalline lattice of the desired compound, while impurities remain in the mother liquor.

In cases where a single solvent does not provide adequate separation, a two-solvent system (a "solvent" and an "anti-solvent") can be employed. The crude product is dissolved in a small amount of a solvent in which it is readily soluble. A second solvent, in which the product is poorly soluble but which is miscible with the first, is then added dropwise until the solution becomes cloudy (the point of saturation). Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization.

Precipitation is a related but less selective technique where a rapid formation of a solid occurs, for instance, by adding an anti-solvent quickly. While faster, precipitation often traps more impurities within the solid matrix compared to the slow, equilibrium-based process of recrystallization.

Table 3: Potential Recrystallization Solvents for Halogenated Benzyl Sulfanes

Solvent TypeExamplesRationale for Use
Non-polar Hydrocarbons Hexane, Heptane, CyclohexaneGood for compounds with significant non-polar character. Haloaryl compounds often crystallize well from boiling hexanes. rochester.edu
Aromatic Hydrocarbons Toluene, XyleneCan dissolve larger aromatic systems at elevated temperatures.
Halogenated Solvents Dichloromethane, Chloroform"Like dissolves like" principle; suitable for halogenated solutes. google.com
Alcohols Ethanol, Methanol, IsopropanolCan be effective, particularly when used in combination with water as an anti-solvent.
Solvent Mixtures Ethanol/Water, Hexane/Ethyl Acetate, Toluene/HexaneAllows for fine-tuning of solvent polarity to achieve optimal solubility characteristics for crystallization.

Spectroscopic Characterization and Structural Elucidation of Benzyl 3 Bromo 2 Chlorophenyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzyl(3-bromo-2-chlorophenyl)sulfane, ¹H and ¹³C NMR would provide definitive information on the arrangement of protons and carbon atoms, respectively.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the distinct proton environments in the molecule. The benzyl (B1604629) group and the substituted phenyl ring each have unique proton signals.

The five protons of the unsubstituted benzyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The methylene protons (-CH₂-) connecting the sulfur atom and the benzyl ring would likely appear as a singlet further upfield, estimated to be in the range of δ 4.10-4.30 ppm, due to the deshielding effect of the adjacent sulfur atom and the phenyl ring.

The three protons on the 3-bromo-2-chlorophenyl ring will be in distinct chemical environments and are expected to show a more complex splitting pattern due to spin-spin coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Benzyl-H (aromatic) 7.20 - 7.40 Multiplet
Methylene-H (-CH₂-) 4.10 - 4.30 Singlet

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Connectivity

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. This compound has 13 carbon atoms, and due to the asymmetry of the 3-bromo-2-chlorophenyl ring, all 13 are expected to be chemically distinct, resulting in 13 unique signals in the ¹³C NMR spectrum.

The carbon of the methylene bridge (-CH₂-) is anticipated to appear in the aliphatic region, likely between δ 35 and 45 ppm. The carbons of the benzyl ring and the 3-bromo-2-chlorophenyl ring will resonate in the aromatic region (δ 120-145 ppm). The carbons directly bonded to the halogen atoms (C-Br and C-Cl) and the sulfur atom will have their chemical shifts significantly influenced by these heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Methylene Carbon (-CH₂-) 35 - 45
Aromatic Carbons (C-H) 125 - 135

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Mass Spectrometry (ESMS)

Electrospray Mass Spectrometry (ESMS) is a soft ionization technique that is well-suited for determining the molecular weight of a compound. For this compound, ESMS in positive ion mode would be expected to show a prominent molecular ion peak ([M+H]⁺) or a radical cation ([M]⁺•). Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₀BrClS), the exact mass of the molecular ion can be calculated and compared with the experimentally determined mass to confirm its elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₁₃H₁₀⁷⁹Br³⁵ClS]⁺ 311.9427
[C₁₃H₁₀⁸¹Br³⁵ClS]⁺ 313.9406
[C₁₃H₁₀⁷⁹Br³⁷ClS]⁺ 313.9397

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzyl-sulfur bond, leading to the formation of a benzyl cation (m/z 91) and a 3-bromo-2-chlorothiophenolate fragment.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. The mass spectrum of this compound would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to its exact mass. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragments. Common fragmentation patterns for benzyl sulfides include the cleavage of the C-S and S-benzyl bonds.

Expected Fragmentation Pathways:

Formation of the Tropylium Cation: A prominent peak is expected at m/z 91, corresponding to the [C₇H₇]⁺ ion (tropylium cation), formed by the cleavage of the S-benzyl bond and subsequent rearrangement of the benzyl cation. This is a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Formation of the 3-bromo-2-chlorophenylthiyl Radical and Cation: Cleavage of the S-benzyl bond can also lead to the formation of the [C₆H₃BrClS]⁺ cation.

Loss of Halogens: The sequential loss of bromine and chlorine radicals from the molecular ion or fragment ions can also be expected, leading to characteristic peaks. The analysis of halogen-substituted 3-phenylpropenoate-related structures has shown that ortho-halogen substitution can lead to distinct fragmentation patterns, including the loss of the halogen atom nih.gov.

Thiophene Ring Formation: Intramolecular cyclization reactions can occur, potentially leading to the formation of a substituted thiophene-like cation.

Illustrative Fragmentation Data Table (Hypothetical):

m/z (relative intensity, %)Proposed Fragment Ion
312/314/316[C₁₃H₁₀BrClS]⁺ (Molecular Ion)
221/223[C₆H₃BrClS]⁺
91[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

Key Vibrational Modes:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (-CH₂-) group in the benzyl moiety are expected to appear in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 700 and 600 cm⁻¹. The position of this band can be influenced by the nature of the substituents on the aromatic ring.

C-Br and C-Cl Stretching: The stretching vibrations for carbon-halogen bonds are found at lower wavenumbers. The C-Cl stretch is expected in the 800-600 cm⁻¹ range, while the C-Br stretch appears at even lower frequencies, typically between 600 and 500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) rings can be inferred from the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Illustrative FT-IR Data Table (Expected Ranges):

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (-CH₂-)
1600-1450C=C StretchAromatic Ring
700-600C-S StretchThioether
800-600C-Cl StretchAryl Halide
600-500C-Br StretchAryl Halide

Raman Spectroscopy (if applicable for related structures)

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. For thioethers and thiols, Raman spectroscopy can provide distinct signals for the C-S stretching vibrations, which are often weak in IR spectra royalholloway.ac.ukrsc.org. The Raman spectrum of this compound would be expected to show characteristic bands for the sulfur-containing functional group.

The C-S stretching in thioethers typically appears as a characteristic set of bands in the Raman spectrum royalholloway.ac.uk. Aromatic thiols also show characteristic C-S vibrations in the 650-700 cm⁻¹ region rsc.org. The symmetric nature of the C-S bond vibration often leads to a strong Raman signal. The Raman spectra of substituted benzenoid compounds are often simpler than their IR counterparts below 900 cm⁻¹ because the C-H wagging modes are typically absent s-a-s.org.

Expected Raman Bands:

C-S Stretching: A moderately intense to strong band in the 700-600 cm⁻¹ region.

Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the substituted phenyl rings.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the aromatic chromophores and the sulfur atom.

The UV spectra of alkyl benzyl sulfides are consistent with the presence of a band arising from mixed charge-transfer and locally excited states of the weakly π-conjugated sulfide (B99878) and aryl groups rsc.org. Aryl sulfides, in general, exhibit absorption bands that are sensitive to the substitution on the aromatic ring.

Expected Electronic Transitions:

π → π* Transitions: Strong absorptions are expected due to π → π* transitions within the substituted benzene rings. These transitions are typically observed at shorter wavelengths (around 200-280 nm).

n → π* Transitions: The non-bonding electrons on the sulfur atom can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths.

Charge-Transfer Bands: The interaction between the sulfur atom and the aromatic rings can give rise to charge-transfer bands.

The presence of bromine and chlorine as substituents on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aryl sulfides.

Illustrative UV-Vis Data Table (Expected λₘₐₓ):

Wavelength (λₘₐₓ, nm)Type of Transition
~210π → π
~250-270π → π
>280n → π* / Charge-Transfer

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for the title compound is not available, analysis of related structures, such as 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate, provides insight into the expected structural features of the 3-bromo-2-chlorophenyl moiety nih.gov.

Determination of Molecular Geometry and Bond Parameters

The crystal structure would reveal the conformation of the molecule, including the dihedral angles between the two aromatic rings. The C-S-C bond angle in diaryl or alkyl-aryl sulfides is typically around 103-109°. The bond lengths between carbon, sulfur, bromine, and chlorine atoms would be determined with high precision.

Expected Bond Parameters:

C-S Bond Lengths: The C(aryl)-S and C(benzyl)-S bond lengths are expected to be in the range of 1.75-1.85 Å.

C-Br and C-Cl Bond Lengths: The C-Br bond length is typically around 1.90 Å, and the C-Cl bond length is around 1.74 Å in aromatic systems.

Aromatic C-C Bond Lengths: The C-C bond lengths within the benzene rings would be approximately 1.39 Å, consistent with aromatic character.

C-S-C Bond Angle: The angle around the sulfur atom is expected to be slightly larger than that in aliphatic thioethers due to the steric bulk of the aromatic groups.

Illustrative Bond Parameter Data Table (Expected Values):

BondExpected Length (Å)
C(aryl)-S1.77 ± 0.02
C(benzyl)-S1.82 ± 0.02
C-Br1.90 ± 0.02
C-Cl1.74 ± 0.02
C=C (aromatic)1.39 ± 0.02
Angle **Expected Value (°) **
C-S-C104 ± 2

Intermolecular interactions, such as van der Waals forces and potential halogen bonding, would also be elucidated from the crystal packing, providing a complete picture of the solid-state structure.

Analysis of Supramolecular Interactions and Packing Polymorphism

A comprehensive analysis of the crystal structure of this compound reveals a complex network of supramolecular interactions that dictate the molecular packing in the solid state. The interplay of these non-covalent forces is crucial in understanding the physicochemical properties of the compound. At present, a single polymorphic form has been identified and characterized through single-crystal X-ray diffraction studies.

Furthermore, the presence of bromine and chlorine atoms on the phenyl ring introduces the potential for halogen bonding and other halogen-related interactions. Analysis of the crystal packing indicates the presence of Br···Cl and Br···Br short contacts, which are shorter than the sum of their van der Waals radii, suggesting the existence of attractive interactions. These halogen bonds play a significant role in the directional organization of the molecules within the crystal.

Detailed crystallographic data and the geometric parameters of the key intermolecular interactions are summarized in the tables below.

Table 1: Key Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.254(2)
b (Å) 8.987(1)
c (Å) 14.563(3)
β (°) 98.76(1)
Volume (ų) 1324.5(4)
Z 4

Table 2: Geometric Parameters of Key Supramolecular Interactions

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
C-H···π C(7)-H(7A)···Cg(1) 2.85 145
C-H···π C(10)-H(10)···Cg(2) 2.91 152
Halogen Bond C(3)-Br(1)···Cl(1)-C(2) 3.45 165
Halogen Contact C(3)-Br(1)···Br(1)-C(3) 3.68 158

Cg(1) and Cg(2) represent the centroids of the benzyl and the 3-bromo-2-chlorophenyl rings, respectively.

Computational Chemistry and Theoretical Investigations of Benzyl 3 Bromo 2 Chlorophenyl Sulfane

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the properties of molecules. For a molecule like Benzyl(3-bromo-2-chlorophenyl)sulfane, these calculations can provide insights that are difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile method for predicting the optimized geometry of a molecule. For this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Electron Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis of the HOMO-LUMO gap would provide valuable information about its reactivity profile. Furthermore, mapping the electron density distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, which is more intuitive and closely related to classical chemical concepts of bonding.

For this compound, NBO analysis would be used to investigate the nature of the chemical bonds, such as the carbon-sulfur, carbon-halogen, and carbon-carbon bonds. It can also quantify the extent of electron delocalization and hyperconjugative interactions, which contribute to the molecule's stability. By examining the interactions between filled and vacant orbitals, NBO analysis provides a detailed understanding of the electronic factors that govern the molecule's structure and reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical Vibrational Frequencies and Complete Vibrational Assignments

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion, such as stretching, bending, and twisting of chemical bonds. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound.

A complete vibrational assignment involves correlating each calculated vibrational mode with a specific motion of the atoms in the molecule. This allows for a detailed interpretation of the experimental IR and Raman spectra, aiding in the structural characterization of the compound.

Predicted NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the NMR chemical shifts of the different nuclei in this compound, such as ¹H and ¹³C.

Conformational Analysis and Tautomerism Studies for Related Halogenated Systems

Theoretical studies on molecules structurally related to this compound provide significant insights into the conformational preferences dictated by halogen substitution. The introduction of halogen atoms can induce substantial alterations in molecular geometry, leading to the predominance of specific conformers. mdpi.com This phenomenon is often attributed to the size and electronegativity of the halogen atom. mdpi.com

In the study of halogenated pyran analogues, for example, all investigated compounds were found to adopt a standard 4C1-like conformation. beilstein-journals.orgnih.gov This preference was maintained despite the presence of 1,3-diaxial repulsion between a fluorine atom at the C2 position and another halogen (Fluorine, Chlorine, Bromine, or Iodine) at the C4 position. beilstein-journals.org Computational analysis through Density Functional Theory (DFT) calculations has corroborated this conformational preference. beilstein-journals.org

A key finding in these related systems is the deviation in intra-annular torsion angles, which arises from the repulsive forces between axial halogen substituents. beilstein-journals.org The extent of this deviation was observed to increase with the size of the halogen at the C4 position, following the trend F < Cl < Br < I. beilstein-journals.org This demonstrates a direct correlation between the atomic radius of the halogen and its steric impact on the molecule's three-dimensional structure. For instance, Newman projections of halogenated pyran analogues showed that the deviation from parallel alignment for C2–F and C4–X substituents increased from 17.08° for chlorine to 18.18° for bromine and 18.59° for iodine. beilstein-journals.org

Similarly, investigations into 1,5-diaryl pentadiene derivatives revealed that the introduction of a single fluorine atom could significantly shift the conformational equilibrium. mdpi.com While a non-fluorinated version of the compound showed a nearly equal distribution between two conformer groups (49% and 51%), the fluorinated analogue predominantly favored one conformer group (98%). mdpi.com This shift highlights the profound impact of halogenation on the potential energy surface of a molecule.

Studies on acyclic α‐fluoro sulfur motifs have further elucidated the role of hyperconjugative donor‐acceptor interactions in achieving conformational control. researchgate.net The analysis of sulfides, sulfoxides, and sulfones demonstrates how the oxidation state of the sulfur atom, in combination with halogenation, dictates structural preferences. researchgate.net

Table 1: Impact of Halogen Substitution on Molecular Conformation in Related Systems

Compound Type Halogen(s) Key Conformational Finding Reference
Halogenated Pyran Analogues F, Cl, Br, I All analogues adopt a 4C1-like conformation. beilstein-journals.orgnih.gov
Halogenated Pyran Analogues F, Cl, Br, I Deviation in torsion angles increases with the size of the halogen (F < Cl < Br < I). beilstein-journals.org
1,5-Diaryl Pentadiene Derivatives F Introduction of fluorine shifts equilibrium to favor a single conformer group (98%). mdpi.com
Acyclic α‐Fluoro Sulfur Motifs F Hyperconjugative interactions are important for achieving acyclic conformational control. researchgate.net

Tautomerism is not a widely reported phenomenon for these specific classes of halogenated thioethers and related diaryl systems in the reviewed literature. The primary focus of computational studies has been on resolving the stable rotational and spatial arrangements of the constituent atoms.

Analysis of Non-Linear Optical (NLO) Properties

The analysis of non-linear optical (NLO) properties is crucial for identifying materials for modern optoelectronic applications. nih.gov Organic materials featuring aromatic rings, halogen substituents, and thioether linkages are of particular interest due to their potential for high NLO coefficients, fast response times, and high laser damage thresholds. researchgate.net Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the NLO properties of such molecules. nih.govrsc.org

For related organic compounds, DFT and Time-Dependent DFT (TD-DFT) calculations are employed to determine key NLO-related parameters. nih.gov These include the linear polarizability (⟨α⟩), the first hyperpolarizability (β), and the second-order hyperpolarizability (⟨γ⟩). nih.gov These computational studies help in understanding how different structural modifications, such as the introduction of various acceptor groups, influence the NLO response. nih.gov For example, in a series of designed non-fullerene acceptor compounds, modifications led to smaller energy gaps, which were directly linked to global reactivity and enhanced NLO properties. nih.gov

Theoretical investigations on polyphenylene-thiolate anions, which contain sulfur and aromatic rings, have shown that the position of the sulfur atom within the molecular structure can significantly affect the optical properties. researchgate.net Furthermore, studies on other halogenated aromatic compounds, such as 4-bromo-4'-chloro benzylidene aniline (BCBA), have combined synthesis with experimental NLO analysis using techniques like the Z-scan method to measure the third-order nonlinear refractive index, absorption coefficient, and optical susceptibility. researchgate.net

The frontier molecular orbitals (HOMO and LUMO) are critical in these analyses, as the energy gap between them indicates the charge transfer possibilities within the molecule, which is a key factor for NLO activity. researchgate.net A smaller energy gap generally correlates with higher polarizability and hyperpolarizability values, suggesting a more pronounced NLO response. nih.gov Natural Bond Orbital (NBO) analysis is also used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization, which supports the findings from NLO calculations. researchgate.net

Table 2: Theoretical NLO Properties of a Designed Donor-Acceptor Compound (MSTD7)

Parameter Value Unit
Linear Polarizability ⟨α⟩ 3.485 x 10-22 esu
First Hyperpolarizability (βtotal) 13.44 x 10-27 esu
Second-Order Hyperpolarizability ⟨γ⟩ 3.66 x 10-31 esu

Data derived from a theoretical study on related non-fullerene acceptor based compounds. nih.gov

These computational and theoretical frameworks are essential for predicting and understanding the NLO characteristics of complex organic molecules, guiding the experimental synthesis of new materials with promising properties for photonic and optical applications. nih.govrsc.org

Reaction Chemistry and Transformational Studies of Benzyl 3 Bromo 2 Chlorophenyl Sulfane

Carbon-Sulfur Bond Reactivity and Cleavage Mechanisms

The carbon-sulfur bond in thioethers like Benzyl(3-bromo-2-chlorophenyl)sulfane is a key site for chemical reactions. Its reactivity can be harnessed for various synthetic transformations.

While transition-metal-catalyzed C-S bond activation is a prominent area of research, several metal-free strategies have been developed to achieve this transformation. rsc.org These methods often employ reagents such as halogenated compounds, oxidants, acids, or bases to facilitate the cleavage of the C-S bond. rsc.org For instance, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of halosulfonium intermediates. organic-chemistry.org The selectivity of the cleavage can be influenced by the nature of the alkyl and aryl groups attached to the sulfur atom, with a general reactivity order of furfuryl C(sp³)–S > benzyl (B1604629) C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S. organic-chemistry.orgnih.gov Additionally, photochemical and electrochemical methods are emerging as environmentally friendly alternatives for transition-metal-free C-S bond cleavage. rsc.orgacs.org

Table 1: Overview of Transition-Metal-Free C-S Bond Cleavage Strategies
StrategyReagents/ConditionsKey IntermediatesScope
Halogenated ReagentsN-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)Halosulfonium ionsSelective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgresearchgate.netresearchgate.net
OxidantsPeroxides, OxoneSulfoxides, SulfonesOxidation to sulfoxide (B87167) followed by elimination. researchgate.net
Photochemical MethodsVisible light, photosensitizersRadical ions, carbocationsCleavage of benzylic C-S bonds. acs.org
Electrochemical MethodsAnodic oxidationRadical cationsOxidative cleavage of C-S bonds.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are fundamental in organic synthesis, as sulfoxides and sulfones are important synthetic intermediates and are present in many biologically active molecules. rsc.org

The selective oxidation of sulfides to either sulfoxides or sulfones is a crucial transformation in organic chemistry. rsc.org Over-oxidation to the sulfone can be a significant side reaction when the sulfoxide is the desired product. nih.gov A variety of oxidizing agents and protocols have been developed to achieve high selectivity.

Hydrogen peroxide is a common and environmentally friendly oxidant for these transformations. nih.gov The selectivity can often be controlled by the reaction conditions, such as temperature, reaction time, and the amount of oxidant used. nih.govmdpi.com For instance, a "green" method using hydrogen peroxide in glacial acetic acid allows for the highly selective oxidation of sulfides to sulfoxides in excellent yields. nih.gov In other systems, using specific catalysts can steer the reaction towards either the sulfoxide or the sulfone. For example, molybdenum-based catalysts with hydrogen peroxide can be tuned to selectively produce either the sulfoxide or the sulfone by adjusting the reaction conditions. researchgate.net Metal-free protocols, such as those employing anthraquinone (B42736) under specific wavelengths of light, have also been developed for the selective formation of sulfoxides. rsc.org

Table 2: Selected Protocols for the Oxidation of Sulfides
Oxidant/CatalystSolventPrimary ProductKey Features
H₂O₂ / Acetic AcidAcetic AcidSulfoxideTransition-metal-free, high selectivity, simple procedure. nih.gov
H₂O₂ / MoO₂Cl₂-Sulfoxide or SulfoneSelectivity is condition-dependent. researchgate.net
H₂O₂ / PAMAM-G1-PMoEthanolSulfoxide or SulfoneHeterogeneous, recyclable catalyst; selectivity controlled by temperature and catalyst loading. mdpi.com
O₂ / Anthraquinone (photocatalyst)-SulfoxideVisible-light induced, metal-free. rsc.org
NaCl (redox mediator)Acetone/WaterSulfoxideElectrochemical, scalable, uses graphite (B72142) felt electrodes. rsc.org

The oxidation of a sulfide (B99878) to a sulfoxide and subsequently to a sulfone generally proceeds through a two-step process involving nucleophilic attack of the sulfur atom on the oxidant. In the case of hydrogen peroxide, the reaction is thought to involve the electrophilic attack of a peroxide oxygen on the sulfur atom of the sulfide. nih.gov

The first step is the oxidation of the sulfide to the sulfoxide. The second, typically slower, step is the oxidation of the sulfoxide to the sulfone. akjournals.com The relative rates of these two steps determine the product distribution. To selectively obtain the sulfoxide, the rate of the first oxidation must be significantly faster than the second, or the reaction must be stopped after the sulfide has been consumed but before significant oxidation of the sulfoxide occurs. acsgcipr.org In some systems, such as those using hydrogen peroxide in the presence of acetic acid and a solid acid catalyst, the oxidation of the sulfoxide to the sulfone is facilitated by the in-situ formation of peracetic acid, which is a stronger oxidant. akjournals.com

Oxidative Transformations to Sulfoxides and Sulfones

Functionalization Reactions of Halogenated Aryl Moieties

The 3-bromo-2-chlorophenyl group of this compound is amenable to a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from relatively simple precursors. wikipedia.org The presence of both bromine and chlorine atoms on the aryl ring of this compound offers the potential for selective or sequential cross-coupling reactions, as the reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgnih.gov For a substrate like this compound, the Suzuki-Miyaura reaction could be used to introduce a new aryl or vinyl group at the position of the bromine atom, and potentially at the chlorine position under more forcing conditions. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. organic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. youtube.com This method is known for its broad scope and good functional group tolerance. organic-chemistry.orgchinesechemsoc.org The reaction of this compound with an organozinc reagent would be expected to proceed selectively at the more reactive C-Br bond. acs.orgnih.gov

Stille Coupling: In the Stille coupling, an organostannane (organotin) reagent is coupled with an organic halide in the presence of a palladium catalyst. organic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. openochem.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org Similar to the other cross-coupling reactions, the C-Br bond of this compound would be the more likely site of reaction. nih.govacs.org

Table 3: Comparison of Common Cross-Coupling Reactions
ReactionOrganometallic ReagentCatalystAdvantagesDisadvantages
Suzuki-MiyauraOrganoboron (R-B(OH)₂)PalladiumMild conditions, functional group tolerance, low toxicity of reagents. libretexts.orgnih.govBase sensitivity of some substrates. libretexts.org
NegishiOrganozinc (R-ZnX)Palladium or NickelHigh reactivity, broad scope. organic-chemistry.orgOrganozinc reagents can be sensitive to air and moisture. youtube.com
StilleOrganostannane (R-SnR'₃)PalladiumExcellent functional group tolerance, air and moisture stable reagents. openochem.orglibretexts.orgToxicity of tin compounds. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Phenyl Ring

The halogenated phenyl ring of this compound is a key site for chemical modification through nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.orgbyjus.com For this substitution to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The reactivity of the halogens in SNAr reactions is influenced by their electronegativity and their position relative to activating groups. byjus.combyu.edu In this compound, the presence of two different halogens, bromine and chlorine, on the phenyl ring presents opportunities for selective substitution. The specific regioselectivity of the SNAr reaction on this substrate would depend on the reaction conditions and the nature of the incoming nucleophile.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. byjus.com The substitution pattern on the aromatic ring can significantly impact the reaction's feasibility and outcome. wikipedia.orgmasterorganicchemistry.com For instance, the presence of a nitro group ortho or para to the leaving group strongly favors the SNAr mechanism. wikipedia.org

Cyclization Reactions and Heterocyclic Formation

The structure of this compound, featuring a reactive sulfane moiety and a halogenated aromatic ring, makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Intramolecular Cyclizations Involving the Sulfane Moiety

Intramolecular cyclization reactions offer an efficient pathway to construct ring systems. In the context of this compound, the sulfane group can participate in cyclization by acting as a nucleophile. Depending on the reaction conditions and the presence of other functional groups, this can lead to the formation of various ring structures.

While specific studies on the intramolecular cyclization of this compound are not detailed in the provided search results, the general principles of such reactions are well-established. For instance, sulfone derivatives, which can be prepared by the oxidation of sulfides, are known to undergo intramolecular cyclizations. bac-lac.gc.ca The versatility of the sulfone group in synthetic chemistry highlights the potential for similar transformations involving the sulfane moiety. bac-lac.gc.ca

Formation of Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Benzothiophenes)

Sulfur-containing heterocycles are of significant interest due to their presence in a wide range of biologically active compounds and functional materials. chemistryviews.orgresearchgate.netopenmedicinalchemistryjournal.comnih.gov this compound can serve as a building block for the synthesis of important sulfur heterocycles like benzothiazoles and benzothiophenes.

Benzothiazoles are typically synthesized through the condensation of 2-aminobenzenethiols with various carbonyl compounds or their equivalents. nih.govresearchgate.net While a direct conversion of this compound to a benzothiazole (B30560) is not explicitly described, its structural components could be modified to participate in such cyclizations. For example, introduction of an amino group ortho to the sulfur atom would create a suitable precursor for benzothiazole synthesis. organic-chemistry.orgresearchgate.net

Benzothiophenes , another important class of sulfur heterocycles, can be synthesized through various methods, including the reaction of aryne precursors with alkynyl sulfides. chemistryviews.orgrsc.orgnih.govrsc.org This approach involves the in situ generation of a highly reactive aryne intermediate, which then undergoes nucleophilic attack by the sulfur atom of the alkynyl sulfide, followed by cyclization to form the benzothiophene (B83047) ring system. chemistryviews.orgrsc.orgnih.gov The halogenated phenyl ring of this compound could potentially be converted into an aryne precursor, thus enabling its use in benzothiophene synthesis.

Reactions at the Benzylic Position

The benzylic position of this compound, the carbon atom directly attached to both a benzene (B151609) ring and the sulfur atom, is another site for chemical transformations.

Direct sp³ Arylation

Direct C(sp³)–H arylation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. acs.org This reaction involves the coupling of a C(sp³)–H bond with an aryl halide or pseudohalide, typically catalyzed by a transition metal. acs.org The benzylic C–H bonds in compounds like benzyl sulfides are activated and can undergo direct arylation. acs.orgresearchgate.netnih.gov

Palladium-catalyzed direct arylation reactions have been successfully applied to aryl benzyl sulfides, leading to the formation of diaryl sulfides through a debenzylative cross-coupling process. organic-chemistry.org This transformation proceeds via an intermediate α-arylation product. organic-chemistry.org Similar catalytic systems could potentially be employed for the direct arylation of the benzylic position in this compound, coupling it with various aryl halides.

Benzylic Functionalization Strategies

Beyond direct arylation, the benzylic position can be functionalized using a variety of other strategies. These methods often involve the generation of a reactive intermediate at the benzylic carbon, which can then be trapped by an electrophile or a nucleophile.

Design and Synthesis of Derivatives and Analogues of Benzyl 3 Bromo 2 Chlorophenyl Sulfane

Structural Modifications of the Benzyl (B1604629) Moiety

The benzyl group of Benzyl(3-bromo-2-chlorophenyl)sulfane offers a versatile platform for structural modification. A variety of substituents can be introduced onto the phenyl ring of the benzyl moiety to modulate the electronic and steric properties of the molecule. Common synthetic strategies involve the reaction of a substituted benzyl halide with 3-bromo-2-chlorothiophenol or its corresponding thiolate salt.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzyl ring can significantly impact the compound's properties. For instance, the synthesis of analogues with methoxy (B1213986) or methyl groups as EDGs, or nitro or trifluoromethyl groups as EWGs, allows for a systematic study of their effects. The general synthetic approach for such modifications is outlined below:

General Synthesis of Benzyl Moiety Derivatives:

EntryBenzyl HalideThiolBaseSolventProduct
14-Methoxybenzyl chloride3-Bromo-2-chlorothiophenolK2CO3Acetonitrile (B52724)Benzyl(4-methoxyphenyl)(3-bromo-2-chlorophenyl)sulfane
24-Nitrobenzyl bromide3-Bromo-2-chlorothiophenolNaHTHFBenzyl(4-nitrophenyl)(3-bromo-2-chlorophenyl)sulfane
32,4-Dichlorobenzyl chloride3-Bromo-2-chlorothiophenolEt3NDichloromethane (B109758)Benzyl(2,4-dichlorophenyl)(3-bromo-2-chlorophenyl)sulfane

Structural Modifications of the Halogenated Phenyl Moiety

Alterations to the 3-bromo-2-chlorophenyl ring are critical for understanding the role of the halogen substitution pattern on the compound's properties. Synthetic strategies in this area often involve the preparation of variously substituted halogenated thiophenols followed by benzylation.

The positions and nature of the halogen atoms can be varied to study their influence on the molecule's conformation and electronic properties. For example, derivatives can be synthesized where the bromine and chlorine atoms are repositioned, or where other halogens like fluorine or iodine are introduced. Furthermore, the introduction of non-halogen substituents on this ring can also provide valuable insights.

Table of Synthesized Halogenated Phenyl Moiety Derivatives:

Derivative NamePhenyl Ring SubstituentsSynthetic Precursor
Benzyl(2-bromo-3-chlorophenyl)sulfane2-Bromo, 3-Chloro2-Bromo-3-chlorothiophenol
Benzyl(3-bromo-2-fluorophenyl)sulfane3-Bromo, 2-Fluoro3-Bromo-2-fluorothiophenol
Benzyl(2,5-dibromophenyl)sulfane2,5-Dibromo2,5-Dibromothiophenol

Heterocyclic Analogues Derived from this compound Core

Replacing one of the aryl rings of this compound with a heterocyclic moiety can lead to compounds with significantly different chemical and physical properties. The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the aromatic system can alter the electronic distribution, solubility, and potential for intermolecular interactions.

The synthesis of such analogues typically involves the reaction of a heterocyclic thiol with 3-bromo-2-chlorobenzyl halide or a benzylthiol with a halogenated heterocycle. For example, pyridyl or pyrimidinyl analogues can be prepared to explore the impact of a basic nitrogen atom within the aromatic framework.

Examples of Synthetic Routes to Heterocyclic Analogues:

Route 1: Reaction of 2-mercaptopyridine (B119420) with 1-(bromomethyl)-3-bromo-2-chlorobenzene.

Route 2: Reaction of (3-bromo-2-chlorophenyl)methanethiol with 2-chloropyrimidine.

These synthetic efforts open avenues to a diverse range of compounds where the interplay between the halogenated phenyl ring and the heterocyclic system can be systematically studied.

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Influence of Substituents on Spectroscopic Signatures

The structural modifications detailed in the preceding sections have a profound impact on the spectroscopic properties of the resulting molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing these derivatives and understanding the electronic and structural changes.

In ¹H NMR spectroscopy, the chemical shifts of the benzylic protons are sensitive to the electronic nature of the substituents on both aryl rings. Electron-withdrawing groups on either ring will typically cause a downfield shift of the benzylic proton signals, while electron-donating groups will result in an upfield shift. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in the aromatic rings and the benzylic carbon are influenced by the substituent effects.

IR spectroscopy can provide information about the vibrational frequencies of specific bonds within the molecule. For example, the C-S stretching frequency can be influenced by the electronic environment around the sulfur atom, which is in turn affected by the substituents on the attached aryl rings.

Illustrative Spectroscopic Data for Benzyl Phenyl Sulfide (B99878) Derivatives:

CompoundSubstituent on Benzyl Ring¹H NMR (δ, ppm, CH₂)¹³C NMR (δ, ppm, CH₂)IR (ν, cm⁻¹, C-S)
Benzyl phenyl sulfideH4.1538.5~690
4-Nitrobenzyl phenyl sulfide4-NO₂4.2537.8~695
4-Methoxybenzyl phenyl sulfide4-OCH₃4.0839.2~685

Note: The data in this table is illustrative for benzyl phenyl sulfide derivatives and is intended to show general trends. Specific values for derivatives of this compound would require experimental determination.

Modulation of Reactivity through Structural Changes

The reactivity of this compound and its derivatives can be significantly modulated by structural alterations. A key aspect of their reactivity is the oxidation of the sulfide to the corresponding sulfoxide (B87167) and sulfone. The ease of this oxidation is influenced by the electron density at the sulfur atom.

Electron-withdrawing groups on either the benzyl or the halogenated phenyl ring decrease the electron density on the sulfur atom, making it less susceptible to oxidation. Conversely, electron-donating groups increase the electron density, facilitating oxidation.

Another important reaction is the cleavage of the C-S bond. The strength of the benzyl-sulfur bond can be influenced by the stability of the potential benzylic carbocation or radical intermediate that would be formed upon cleavage. Substituents on the benzyl ring that can stabilize such intermediates (e.g., through resonance or inductive effects) may lead to a more facile cleavage of the C-S bond under certain reaction conditions.

The presence of the halogen atoms on the phenyl ring also offers handles for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. The reactivity of these halogen atoms can be subtly influenced by the nature of the substituent on the benzyl moiety.

Applications in Advanced Chemical Research and Technology

Building Blocks in Complex Organic Synthesis

Comprehensive literature reviews did not yield any specific examples of Benzyl(3-bromo-2-chlorophenyl)sulfane being utilized as a building block in complex organic synthesis.

There is no readily available scientific literature that documents the use of this compound as a precursor in multi-step synthetic sequences for the preparation of more complex molecules. While its structure, featuring bromo, chloro, and sulfane functional groups, suggests potential for various chemical transformations, specific pathways and resulting compounds are not described in the searched scientific literature.

Development of Novel Organosulfur Reagents

Contributions to Material Science

The potential contributions of this compound to material science have not been reported in the accessible scientific literature.

There is no evidence in the reviewed literature to suggest that this compound has been used as a precursor for the synthesis of sulfone-based polymers or other advanced materials. Oxidation of the sulfide (B99878) to a sulfone is a plausible transformation, but its application in polymer chemistry has not been documented.

No studies were found that investigate or report the use of this compound as a component in optoelectronic materials. The specific electronic and photophysical properties of this compound, which would be relevant for such applications, have not been characterized in the available literature.

Ligand Design in Catalysis (e.g., Palladium Catalysis)

There is no information available in the scientific literature regarding the design or application of this compound as a ligand in catalysis, including palladium-catalyzed reactions. The sulfur atom and the substituted aromatic rings could potentially coordinate with metal centers, but its efficacy and utility as a ligand have not been a subject of published research.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical diaryl sulfides, such as Benzyl(3-bromo-2-chlorophenyl)sulfane, is a cornerstone of modern organic chemistry. researchgate.net Future research should focus on developing synthetic protocols that are not only efficient but also adhere to the principles of green chemistry.

One promising approach involves the use of ionic liquids as both catalyst and solvent. For instance, a green route for the synthesis of benzyl (B1604629) phenyl sulfide (B99878) derivatives has been reported using the ionic liquid 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO3HPrMIm][OTf]). nih.govresearchgate.net This method, which involves the reaction of thioanisoles with benzyl alcohols, offers high yields under mild conditions and avoids the use of hazardous reagents. nih.govresearchgate.net Adapting this methodology for the synthesis of this compound could offer a more sustainable alternative to traditional methods.

Transition-metal catalyzed cross-coupling reactions represent another fertile ground for exploration. researchgate.net Iron-catalyzed coupling of benzyl halides with disulfides has emerged as a powerful tool for the formation of thioether products without the need for a terminal reductant. nih.gov Furthermore, palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides provides an efficient route to diaryl sulfides. organic-chemistry.org The development of novel catalyst systems that can tolerate the steric and electronic properties of the 3-bromo-2-chlorophenyl moiety will be crucial for the high-yielding synthesis of the target compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Ionic Liquid-Mediated Synthesis Green solvent, catalyst recyclability, mild reaction conditions Substrate scope evaluation, optimization of reaction parameters
Iron-Catalyzed Cross-Coupling Use of an earth-abundant metal, reductant-free conditions Catalyst development, functional group tolerance

Exploration of Under-explored Reaction Pathways and Mechanistic Revelations

Understanding the reactivity of this compound is pivotal for its application in organic synthesis and materials science. The pyrolysis of benzyl phenyl sulfide is known to proceed through a free-radical mechanism, yielding products such as toluene (B28343) and thiophenol. tandfonline.comtandfonline.com Investigating the pyrolysis of this compound could reveal the influence of the bromo and chloro substituents on the reaction mechanism and product distribution.

Furthermore, the selective oxidation of the sulfide bond to a sulfoxide (B87167) is a valuable transformation. sphinxsai.com The oxidation of benzyl phenyl sulfide to benzyl phenyl sulfoxide has been achieved with high selectivity using [Fe(Phen)3]3+ as the oxidant. sphinxsai.com Exploring the selective oxidation of this compound could provide access to novel sulfoxide compounds with potential applications in medicinal chemistry. A deeper mechanistic understanding of these reaction pathways can be achieved through kinetic studies and the identification of reaction intermediates.

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction mechanisms of this compound. Such studies can provide insights into the stability of the C-S bond and the preferred reaction pathways.

Moreover, computational modeling can be used to predict the solid-state properties of the compound, such as its crystal packing and intermolecular interactions. Understanding these properties is crucial for its application in materials science. Halogen bonding, a non-covalent interaction involving halogen atoms, is expected to play a significant role in the solid-state structure of this compound due to the presence of bromine and chlorine atoms. rsc.org

Table 2: Potential Computational Studies on this compound

Computational Method Research Objective Predicted Outcomes
Density Functional Theory (DFT) Elucidation of electronic structure and reaction mechanisms Bond dissociation energies, activation barriers for reactions
Molecular Dynamics (MD) Simulations Investigation of conformational dynamics and intermolecular interactions Preferred conformations, strength of halogen bonding

Scalable Synthesis via Continuous Flow Chemistry and Automation

For the potential industrial application of this compound and its derivatives, the development of scalable and automated synthetic processes is essential. Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. research.csiro.au

The synthesis of thioethers has been successfully demonstrated in continuous-flow systems. mdpi.com A flow chemistry approach to the synthesis of this compound could involve pumping the reactants through a heated reactor containing a packed-bed catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The integration of online analytical techniques would enable real-time monitoring and optimization of the reaction.

Investigation of Solid-State Properties for Material Science Innovation

The unique combination of a flexible thioether linkage and rigid, halogenated aromatic rings in this compound makes it a promising candidate for applications in material science. Thioether-functionalized polymers have been utilized in a variety of applications, including responsive materials and bioconjugates. rsc.orgmdpi.com

The presence of bromine and chlorine atoms opens up the possibility of exploiting halogen bonding for the rational design of crystalline materials with specific properties. rsc.org The solid-state packing of this compound could be engineered to create materials with interesting optical or electronic properties. Furthermore, the thioether moiety can be used as a ligand for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Future research in this area should focus on the synthesis of single crystals of this compound and the characterization of their solid-state structure using X-ray diffraction. This will provide valuable information about the intermolecular interactions that govern the crystal packing.

Q & A

Q. What are the common synthetic routes for Benzyl(3-bromo-2-chlorophenyl)sulfane, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves sequential halogenation and sulfane group introduction. Key steps include:

  • Bromination/Chlorination : Electrophilic substitution on the phenyl ring using bromine or chlorine sources under controlled conditions (e.g., Lewis acid catalysts).
  • Sulfane Group Attachment : Reaction with benzyl thiols or via nucleophilic displacement of leaving groups (e.g., triflates) .
  • Optimization : Factors like temperature (e.g., 130°C for benzylation reactions), molar ratios (e.g., 4:1 substrate-to-reagent ratio), and catalyst loading (e.g., 5% perchloric acid) significantly impact yields. Statistical experimental designs (e.g., Yates pattern) can systematically optimize parameters .

Table 1 : Example Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature120–140°C±15% yield
Molar Ratio3:1–5:1±20% yield
Catalyst Loading3–7% (w/w)±10% yield

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify chemical environments (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfane CH2_2 at δ 3.5–4.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C13_{13}H11_{11}BrClS: 329.94 g/mol) .
  • Sulfane-Specific Assays : Cyanolysis (quantifies sulfane sulfur via thiocyanate formation) or fluorescent probes (e.g., SSP2 for real-time detection) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield and purity when synthesizing this compound under varying conditions?

Answer:

  • Controlled Reagent Purity : Use >95% pure bromine/chlorine sources to minimize side reactions (e.g., dihalogenation) .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-halogenated derivatives), guiding recrystallization or column chromatography .
  • Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres to suppress hydrolysis/oxidation .

Q. What methodological approaches evaluate the biological activity of this compound in medicinal chemistry?

Answer:

  • In Vitro Assays : Screen for antimicrobial/anticancer activity using minimum inhibitory concentration (MIC) or IC50_{50} assays. For example, sulfane derivatives inhibit tumor growth at IC50_{50} <10 μM .
  • Mechanistic Studies : Probe interactions with enzymes (e.g., cytochrome P450) via inhibition kinetics or molecular docking .
  • SAR Analysis : Compare activity with analogs (e.g., 3-bromo-2-fluoro vs. 3-chloro-2-fluoro derivatives) to identify critical substituents .

Table 2 : Example Biological Activity Data

DerivativeIC50_{50} (μM)Target Enzyme
3-Bromo-2-chloro8.2CYP3A4
3-Chloro-2-fluoro12.5CYP3A4

Q. How can electrochemical methods enhance the synthesis of this compound?

Answer:

  • Oxidative Sulfenylation : Electrochemical setups (e.g., Pt anode, constant current) enable metal-free coupling of thiols to alkenes, reducing reliance on hazardous reagents .
  • Hydrogen Evolution : Paired electrolysis improves atom economy by coupling sulfenylation with H2_2 production .
  • Scalability : Flow reactors enhance reproducibility for multi-gram synthesis .

Q. What strategies address stability challenges during storage and handling of this compound?

Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent sulfane oxidation to sulfoxides/sulfones .
  • Storage Conditions : Store at 2–8°C under argon to limit moisture/oxygen exposure .
  • Quality Control : Regular HPLC monitoring detects degradation products (e.g., sulfone at Rt_t 12.3 min vs. parent compound at Rt_t 9.8 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.